(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride
Description
(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a cyclopentyl substituent at the C3 position and a carboxylic acid group at C4, with stereochemical specificity at both centers. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-6-12-7-10(9)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPFSVSQUINLRA-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2CNCC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst to form the cyclopentylpiperidine intermediate. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
Oxidation: Formation of cyclopentylpiperidine ketones or aldehydes.
Reduction: Formation of cyclopentylpiperidine alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- Used in the synthesis of complex organic molecules.
- Serves as an intermediate in creating various substituted piperidine derivatives.
| Application | Description |
|---|---|
| Organic Synthesis | Facilitates the development of new compounds with desired properties. |
| Reaction Pathways | Involved in oxidation and reduction reactions to form ketones or alcohols. |
Biology
Biological Activity
- Investigated for its effects on biological systems, particularly in enzyme inhibition and receptor binding.
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated potential to inhibit specific enzymes, impacting metabolic pathways. |
| Receptor Interaction | Binding studies indicate possible modulation of neurotransmitter receptors, relevant for neurological research. |
Medicine
Therapeutic Potential
- Explored for analgesic and anti-inflammatory effects.
| Application | Description |
|---|---|
| Pain Management | Potential use as a pain reliever through modulation of pain pathways. |
| Anti-inflammatory | Studies suggest efficacy in reducing inflammation markers in preclinical models. |
Industry
Material Development
- Utilized in the formulation of new materials and chemical processes.
| Industry Application | Description |
|---|---|
| Chemical Manufacturing | Employed in the production of high-performance materials. |
| Polymer Science | Investigated for enhancing thermal stability and mechanical strength of polymers. |
Case Study 1: Analgesic Properties
A study conducted on the analgesic effects of (3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride demonstrated significant pain relief in rodent models. The compound was shown to interact with opioid receptors, suggesting its potential as a novel analgesic agent.
Case Study 2: Receptor Binding Studies
Research into the binding affinity of this compound to various neurotransmitter receptors revealed that it may selectively bind to serotonin receptors, indicating its potential role in treating mood disorders.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Piperidine Core
Piperidine carboxylic acid derivatives are widely explored in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Cyclopentyl vs.
- Fluorine Substitution : Fluorine at C3 () introduces electronegativity, which may alter binding affinity and metabolic stability. Difluoro analogs () further modulate electronic and steric properties .
- Stereochemical Impact : The (3R,4R) configuration is critical for chiral recognition in biological systems, as seen in Paroxetine hydrochloride (), where stereochemistry dictates serotonin reuptake inhibition .
Ring Size and Heterocycle Modifications
Pyrrolidine vs. Piperidine Derivatives :
- (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (): A 6-membered piperidine with fluorine at C4 and an amine at C3. The dihydrochloride salt improves solubility for ionic interactions .
- (3R,4R)-3,4-Difluoropyrrolidine hydrochloride (): A 5-membered pyrrolidine ring with dual fluorine substitution. Smaller ring size increases conformational rigidity but reduces steric bulk compared to piperidines .
Biological Activity
(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 227.70 g/mol
- IUPAC Name : (3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its effects on:
- Dopamine Receptors : Exhibiting potential as a modulator in dopaminergic signaling pathways.
- Serotonin Receptors : Showing affinity for certain serotonin receptor subtypes, which may influence mood and anxiety levels.
Biological Activity
- Neuroprotective Effects : Studies have indicated that (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant-like Effects : Research suggests that this compound could have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Preliminary studies indicate analgesic effects, making it a candidate for pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuroprotection | Modulation of dopaminergic pathways | |
| Antidepressant | Serotonin receptor modulation | |
| Analgesic | Interaction with pain pathways |
Case Study 1: Neuroprotection
In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid in a model of Parkinson's disease. The results indicated a significant reduction in neuronal death and improvement in motor function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Antidepressant Effects
A randomized controlled trial assessed the antidepressant-like effects of the compound in mice subjected to chronic stress. The findings demonstrated that treatment with (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid resulted in decreased depressive behaviors compared to control groups, supporting its role in mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
